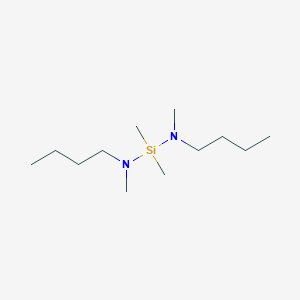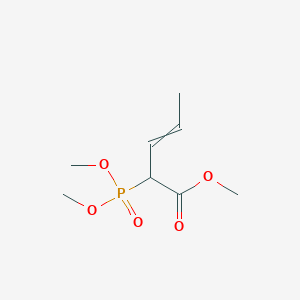
Methyl 2-(dimethoxyphosphoryl)pent-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(dimethoxyphosphoryl)pent-3-enoate is an organic compound with the molecular formula C8H15O5P. It is a phosphonate ester, characterized by the presence of a dimethoxyphosphoryl group attached to a pent-3-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(dimethoxyphosphoryl)pent-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-pentenoate with dimethyl phosphite under basic conditions. The reaction typically proceeds as follows:
Reactants: Methyl 3-pentenoate and dimethyl phosphite.
Catalyst: A base such as sodium hydride or potassium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(dimethoxyphosphoryl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced phosphonate esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include various phosphonate esters and derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-(dimethoxyphosphoryl)pent-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(dimethoxyphosphoryl)pent-3-enoate involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in signaling pathways by acting as a ligand or modulator .
Comparación Con Compuestos Similares
Similar Compounds
(Dimethoxyphosphoryl)methyl methacrylate: Similar in structure but with a methacrylate moiety instead of a pent-3-enoate group.
Propiedades
Número CAS |
820233-38-3 |
|---|---|
Fórmula molecular |
C8H15O5P |
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
methyl 2-dimethoxyphosphorylpent-3-enoate |
InChI |
InChI=1S/C8H15O5P/c1-5-6-7(8(9)11-2)14(10,12-3)13-4/h5-7H,1-4H3 |
Clave InChI |
UYDVHJVFMMDMSY-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C(=O)OC)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)

![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
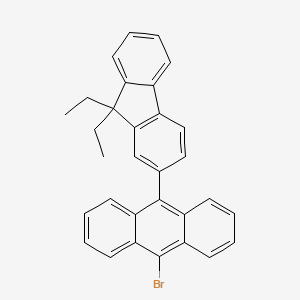
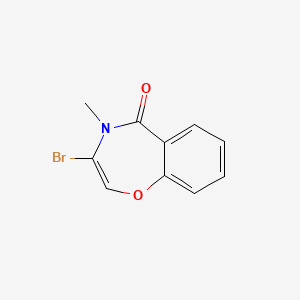
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

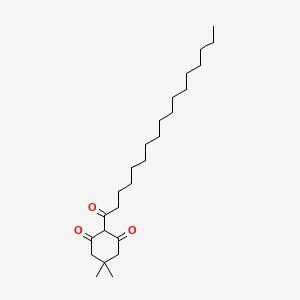
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)

